(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide
Description
The compound “(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide” is a synthetic small molecule characterized by a pyrazole ring substituted with a 2-chloroethyl group, a cyano (-CN) functional group, and an N-cyclohexylprop-2-enamide moiety. Its Z-configuration indicates the spatial arrangement of substituents around the double bond in the enamide group. The chloroethyl group may confer DNA alkylation activity, while the cyclohexyl and cyano groups likely influence solubility, metabolic stability, and target interactions .
Properties
IUPAC Name |
(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c16-6-7-20-11-12(10-18-20)8-13(9-17)15(21)19-14-4-2-1-3-5-14/h8,10-11,14H,1-7H2,(H,19,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWQWZBTJPWSPZ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CN(N=C2)CCCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CN(N=C2)CCCl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the 2-Chloroethyl Group: The 2-chloroethyl group is introduced via alkylation of the pyrazole ring using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide.
Cyclohexyl Group Addition: The cyclohexyl group is added through a nucleophilic substitution reaction involving cyclohexylamine.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired (Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyano group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the cyano group or the double bond, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 2-chloroethyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alkanes. Substitution reactions typically result in the replacement of the 2-chloroethyl group with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, (Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Alkylation vs. Carbamoylation : Unlike nitrosoureas, the target compound’s lack of a nitroso group may minimize carbamoylating activity, a major contributor to delayed toxicity in BCNU .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
